molecular formula C17H11N3O B7786451 4-oxo-2,6-diphenyl-1H-pyrimidine-5-carbonitrile

4-oxo-2,6-diphenyl-1H-pyrimidine-5-carbonitrile

Cat. No.: B7786451
M. Wt: 273.29 g/mol
InChI Key: OJLBPYXICVIGMG-UHFFFAOYSA-N
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Description

The compound with the identifier “4-oxo-2,6-diphenyl-1H-pyrimidine-5-carbonitrile” is a chemical substance that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound with the identifier “4-oxo-2,6-diphenyl-1H-pyrimidine-5-carbonitrile” involves several synthetic routes. One common method includes the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various molecules. The inclusion complexes are prepared by dissolving the compound in a suitable solvent and mixing it with cyclodextrins under controlled conditions. The reaction conditions typically involve maintaining a specific temperature and pH to ensure the formation of stable complexes .

Industrial Production Methods

In industrial settings, the production of the compound with the identifier “this compound” often involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and solvent composition to achieve high yields and purity. The use of advanced analytical techniques ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

The compound with the identifier “4-oxo-2,6-diphenyl-1H-pyrimidine-5-carbonitrile” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

    Oxidation Reactions: Common reagents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction Reactions: Common reagents include sodium borohydride and lithium aluminum hydride. These reactions are usually performed under anhydrous conditions to prevent unwanted side reactions.

    Substitution Reactions: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

The compound with the identifier “4-oxo-2,6-diphenyl-1H-pyrimidine-5-carbonitrile” has numerous scientific research applications, including but not limited to:

Mechanism of Action

The mechanism of action of the compound with the identifier “4-oxo-2,6-diphenyl-1H-pyrimidine-5-carbonitrile” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can activate or inhibit various biochemical pathways, resulting in the desired biological or chemical effects .

Properties

IUPAC Name

4-oxo-2,6-diphenyl-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O/c18-11-14-15(12-7-3-1-4-8-12)19-16(20-17(14)21)13-9-5-2-6-10-13/h1-10H,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLBPYXICVIGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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